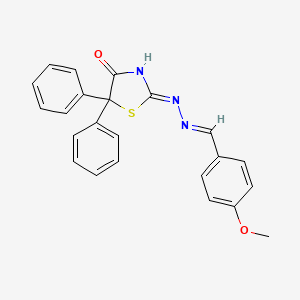![molecular formula C16H20N2O4S B6013320 4-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6013320.png)
4-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MS-PPOH and is a potent inhibitor of soluble epoxide hydrolase (sEH).
Wirkmechanismus
MS-PPOH works by binding to the active site of 4-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole, preventing it from metabolizing EETs. This leads to an increase in the levels of EETs, which can then bind to their respective receptors and exert their beneficial effects. MS-PPOH has been shown to be a highly potent inhibitor of 4-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole, with an IC50 value of around 1 nM.
Biochemical and Physiological Effects:
MS-PPOH has been shown to have a range of biochemical and physiological effects. It has been shown to reduce blood pressure, improve insulin sensitivity, and reduce inflammation. MS-PPOH has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
MS-PPOH has several advantages for use in lab experiments. It is a highly potent and specific inhibitor of 4-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole, which makes it a valuable tool for investigating the role of EETs in various diseases. However, MS-PPOH has some limitations. It has a short half-life in vivo, which can make dosing challenging. It also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MS-PPOH. One area of interest is the development of more stable and soluble analogs of MS-PPOH. Another area of interest is the investigation of the role of EETs in cancer and the potential for MS-PPOH to be used as a cancer therapy. Additionally, the effects of MS-PPOH on the gut microbiome and its potential as a treatment for gut-related diseases such as inflammatory bowel disease are areas of interest for future research.
Synthesemethoden
The synthesis of MS-PPOH involves the reaction of 4-methoxyphenylsulfonyl chloride with 3,5-dimethylisoxazole-4-carboxylic acid followed by the addition of pyrrolidine. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified by column chromatography. This synthesis method yields a high purity product with a yield of around 60%.
Wissenschaftliche Forschungsanwendungen
MS-PPOH has been used extensively in scientific research due to its ability to inhibit 4-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole. 4-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules in the body. Inhibition of 4-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole leads to an increase in the levels of EETs, which have been shown to have a range of beneficial effects on cardiovascular and metabolic health. MS-PPOH has been used in studies to investigate the role of EETs in various diseases such as hypertension, diabetes, and atherosclerosis.
Eigenschaften
IUPAC Name |
4-[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11-16(12(2)22-17-11)15-5-4-10-18(15)23(19,20)14-8-6-13(21-3)7-9-14/h6-9,15H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHNEDNIYRGFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(3-{3-[(4-methoxy-2-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)nicotinate](/img/structure/B6013243.png)
![methyl 5-{[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}-5-oxopentanoate](/img/structure/B6013250.png)
![2-(4-nitrophenyl)-4-{[(4-piperidinylmethyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6013251.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-cyclohexen-1-ylmethyl)methanamine](/img/structure/B6013257.png)
![N,N-diethyl-N'-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1,2-ethanediamine](/img/structure/B6013263.png)
![2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6013270.png)
![4-bromo-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6013284.png)
![N-(2-isopropoxyethyl)-2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6013286.png)

![1-[3-(4-methoxyphenyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6013329.png)
![2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6013335.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6013338.png)
![3-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-piperidinyl]pyridine](/img/structure/B6013351.png)
![1,1,1-trifluoro-2,3,4-pentanetrione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B6013359.png)